REACTION_CXSMILES
|
Br.Cl[C:3]1[C:12]2[N:13]=[C:14]([NH2:20])[N:15]([CH2:16][CH:17]([CH3:19])[CH3:18])[C:11]=2[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=1.[NH3:21]>CO>[CH3:18][CH:17]([CH3:19])[CH2:16][N:15]1[C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[C:3]([NH2:21])[C:12]=2[N:13]=[C:14]1[NH2:20] |f:0.1|
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Name
|
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-amine hydrobromide
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Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
Br.ClC1=NC=2C=CC=CC2C2=C1N=C(N2CC(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was sealed
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide 7 g of crude product
|
Type
|
CUSTOM
|
Details
|
A portion of the product was purified by flash chromatography on silica gel (eluting with 3-4% methanol in dichloromethane with 1% ammonium hydroxide added.) The isolated product
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Type
|
CUSTOM
|
Details
|
purified again by flash chromatography
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1C(=NC=2C(=NC=3C=CC=CC3C21)N)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |